1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTAQIBUXBVQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chloroprop 2 En 1 Yl 1h 1,2,3 Benzotriazole
Direct N-Alkylation Strategies
Direct N-alkylation is a common and straightforward approach for synthesizing N-substituted benzotriazoles. This method involves the reaction of the 1H-1,2,3-benzotriazole anion with an appropriate electrophile, in this case, an allylic halide.
Alkylation of 1H-1,2,3-Benzotriazole with Allylic Halidesresearchgate.net
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole can be achieved by the direct N-alkylation of 1H-1,2,3-benzotriazole with an allylic halide such as 2,3-dichloroprop-1-ene. This reaction is typically performed in the presence of a base, which deprotonates the benzotriazole (B28993), forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allylic halide.
A variety of bases and reaction conditions have been employed for the N-alkylation of benzotriazole. researchgate.net Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. researchgate.net The choice of solvent can influence the reaction's efficiency and regioselectivity. The reaction can be carried out using conventional heating or under microwave irradiation, which can often lead to shorter reaction times and improved yields.
For instance, the reaction of benzotriazole with various alkyl halides has been studied extensively, demonstrating the feasibility of this approach. The use of different bases and conditions leads to varying yields and product distributions. researchgate.net
Table 1: N-Alkylation of Benzotriazole with Various Alkyl Halides under Basic Ionic Liquid Catalysis
| Entry | Alkyl Halide | Product | Time (h) | Yield (%) | N1:N2 Isomer Ratio |
|---|---|---|---|---|---|
| 1 | Ethyl Bromide | N-Ethylbenzotriazole | 3 | 90 | 74:26 |
| 2 | n-Propyl Bromide | N-Propylbenzotriazole | 3 | 87 | 62:38 |
| 3 | Allyl Bromide | N-Allylbenzotriazole | 2 | 92 | 90:10 |
| 4 | n-Butyl Bromide | N-Butylbenzotriazole | 3 | 87 | 68:32 |
| 5 | n-Butyl Chloride | N-Butylbenzotriazole | 4 | 91 | 66:34 |
| 6 | Benzyl Chloride | N-Benzylbenzotriazole | 2 | 95 | 86:14 |
Data adapted from a study on N-alkylation using the basic ionic liquid [Bmim]OH under solvent-free conditions. researchgate.net
Regioselectivity in N-Alkylation to the Benzotriazole Coreresearchgate.nettsijournals.com
A significant challenge in the direct N-alkylation of benzotriazole is controlling the regioselectivity. Benzotriazole has two nucleophilic nitrogen atoms in its triazole ring, N1 and N2, leading to the potential formation of two different isomers: 1-substituted and 2-substituted benzotriazoles. researchgate.net
Generally, the alkylation reaction yields a mixture of N1 and N2 isomers. The N1-substituted product is often the major isomer due to thermodynamic stability, but the ratio of N1 to N2 products can be influenced by several factors, including:
The nature of the alkylating agent: The structure of the electrophile can affect the site of attack.
The reaction solvent: Solvent polarity can influence the transition states leading to the different isomers.
The counter-ion of the benzotriazolide salt: The nature of the cation can impact the nucleophilicity of the different nitrogen atoms.
Catalysts: Specific catalysts have been developed to enhance the selectivity for one isomer over the other. For example, scandium catalysts have been shown to be highly selective for N2-alkylation, while certain metalloporphyrin catalysts can be tuned to favor either N1 or N2 products. rsc.orgacs.orgnih.gov
Under many common conditions, such as using bases like NaOH or K2CO3, a mixture of isomers is typically observed. However, methods using specific catalysts or conditions, like the use of the basic ionic liquid [Bmim]OH, can provide moderate to good regioselectivity, often favoring the N1 isomer. researchgate.net
Multi-Step Synthetic Routes
In cases where direct alkylation provides poor yields or lacks the desired regioselectivity, multi-step synthetic routes offer alternative and often more controlled approaches.
Approaches via Intermediate Functionalization
Multi-step syntheses can involve creating a functionalized intermediate that is later used to form the final product. One such strategy involves the lithiation of a pre-formed N-substituted benzotriazole. For example, the related compound 1-(3-chloroprop-2-enyl)-1H-1,2,3-benzotriazole can be lithiated and subsequently reacted with various electrophiles, demonstrating that the side chain can be modified after its attachment to the benzotriazole core. researchgate.net This principle allows for the construction of complex side chains on the benzotriazole scaffold.
Strategies Involving Cyclization Reactions
An effective multi-step strategy for the regioselective synthesis of N1-alkylated benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamine intermediates. This method avoids the regioselectivity issues associated with direct alkylation of the pre-formed benzotriazole ring.
The general process involves two main steps:
N-Alkylation of o-phenylenediamine (B120857): An appropriately substituted o-phenylenediamine is reacted with an alkyl halide (e.g., 2,3-dichloroprop-1-ene). This reaction selectively forms the N-alkylated diamine intermediate.
Diazotization and Intramolecular Cyclization: The resulting N-alkyl-o-phenylenediamine is then treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. This forms a diazonium salt which undergoes spontaneous in-situ intramolecular cyclization to yield the N1-substituted benzotriazole exclusively.
This approach has proven to be a high-yielding and facile protocol for producing a variety of N1-alkyl/aryl benzotriazole derivatives with excellent regioselectivity.
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. Several green chemistry approaches have been applied to the synthesis of N-substituted benzotriazoles.
Key green strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and, in many cases, improve product yields. ijpsonline.com This technique has been successfully applied to the N-alkylation of benzotriazole.
Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," minimizes the use of volatile and often hazardous organic compounds. An efficient, solvent-free method for the N-alkylation of benzotriazole has been developed using a solid support like silica (B1680970) gel (SiO2), a base (K2CO3), and a phase-transfer catalyst (TBAB). gsconlinepress.com
Use of Green Catalysts and Solvents: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been employed as both the catalyst and reaction medium for the N-alkylation of benzotriazole. researchgate.net This method is highly efficient, operates under solvent-free conditions, and the ionic liquid can often be recovered and reused, adhering to the principles of catalyst recycling. researchgate.net
These green methodologies offer significant advantages over traditional procedures by reducing waste, minimizing energy consumption, and avoiding the use of toxic substances. researchgate.netijpsonline.com
Microwave-Assisted Synthetic Procedures for Benzotriazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique in green chemistry, offering a novel and efficient method for the synthesis of benzotriazole derivatives. ijpsonline.com This approach involves the use of microwave radiation to heat reactants, which can dramatically reduce reaction times and often improve product yields compared to traditional heating methods. nih.govresearchgate.net The syntheses are typically completed within minutes, whereas conventional procedures may require several hours. nih.gov
The N-alkylation of benzotriazole, the fundamental reaction to produce compounds like this compound, is well-suited for microwave assistance. A general procedure involves reacting benzotriazole with an appropriate alkyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). nih.gov For the target compound, the alkylating agent would be 2,3-dichloroprop-1-ene. Microwave irradiation facilitates the rapid and efficient formation of the N-alkylated product. Research comparing conventional and microwave-assisted methods for the synthesis of various benzotriazole derivatives has consistently demonstrated the superiority of the latter in terms of both reaction time and yield. ijpsonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives
This table presents comparative data for analogous reactions, illustrating the general advantages of microwave irradiation.
| Product | Method | Reaction Time | Yield (%) |
| 5-Chloromethylbenzotriazole | Conventional (Reflux) | 5-6 hours | 72% |
| 5-Chloromethylbenzotriazole | Microwave (180 W) | 6 min 30 sec | 85% |
| N-Substituted Benzotriazole Amide | Conventional (Reflux) | 5 hours 15 min | 23% |
| N-Substituted Benzotriazole Amide | Microwave (180 W) | 6 min 10 sec | 42% |
Data compiled from a comparative study on benzotriazole derivative synthesis. ijpsonline.comresearchgate.net
Solvent-Free or Reduced-Solvent Methodologies
In alignment with the principles of green chemistry, solvent-free or reduced-solvent methodologies provide an environmentally benign alternative to conventional synthetic routes that rely on volatile and often toxic organic solvents. scholarsresearchlibrary.com The N-alkylation of benzotriazole has been successfully achieved under solvent-free conditions, frequently in conjunction with microwave irradiation to further enhance reaction rates and yields. researchgate.net
An effective solvent-free technique for the highly regioselective N-alkylation of benzotriazole involves the use of a solid support like silica (SiO2), a base such as potassium carbonate (K2CO3), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.comgsconlinepress.com This method promotes the formation of 1-alkyl benzotriazoles with moderate to high yields in short reaction times. gsconlinepress.com The absence of a solvent simplifies the work-up procedure, reduces pollution, and lowers costs. researchgate.net
For the synthesis of this compound, this methodology would involve mixing benzotriazole with 2,3-dichloroprop-1-ene, K2CO3, and TBAB, followed by heating, potentially under microwave irradiation. Research has shown that this solvent-free approach is not only eco-friendly but also highly efficient. scholarsresearchlibrary.com
Table 2: Examples of Solvent-Free N-Alkylation of Benzotriazole
This table provides examples of solvent-free synthesis of N-alkylated benzotriazoles, demonstrating the feasibility of this method for the target compound.
| Alkyl Halide | Conditions | Reaction Time | Yield (%) |
| Benzyl Chloride | Microwave (Solvent-Free) | 30 sec | 92% |
| 4-Methylbenzyl Chloride | Microwave (Solvent-Free) | 25 sec | 94% |
| 4-Nitrobenzyl Chloride | Microwave (Solvent-Free) | 20 sec | 95% |
| Biphenylmethyl Halide | Microwave (Solvent-Free) | 20-30 sec | High |
Data compiled from studies on solvent-free synthesis of benzotriazole derivatives. researchgate.netgsconlinepress.com
Chemical Reactivity and Transformation of 1 2 Chloroprop 2 En 1 Yl 1h 1,2,3 Benzotriazole
Reactions Involving the Allylic Chloride Moiety
The allylic chloride portion of the molecule is a key site for transformations, including nucleophilic substitutions and the generation of stabilized carbanions.
Nucleophilic Substitution Reactions (e.g., SN1, SN2')
The allylic chloride structure of 1-(2-chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole makes it susceptible to nucleophilic substitution reactions. As a primary allylic halide, it can react through different mechanisms, primarily SN2 or SN2', depending on the reaction conditions and the nature of the nucleophile.
In a direct SN2 pathway, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. However, the allylic system also allows for an SN2' mechanism, where the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-position), leading to a rearrangement of the double bond and expulsion of the chloride leaving group. The choice between these pathways is often influenced by steric hindrance at the α-carbon and the regioselectivity of the nucleophile.
Under conditions that favor ionization, such as in the presence of a polar protic solvent and a weak nucleophile, an SN1-type mechanism may occur. This would involve the departure of the chloride ion to form a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile can then occur at either the α- or γ-position, potentially leading to a mixture of products.
Lithiation and Carbanion Generation (e.g., allyllithium)
A significant reaction of benzotriazole-containing allylic chlorides is the generation of a stabilized allylic carbanion through lithiation. Treatment of the closely related 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in the formation of an allyllithium species. researchgate.net The benzotriazole (B28993) group helps to stabilize the resulting anion.
This lithiated intermediate is a potent nucleophile. Research has shown that the allyllithium generated from 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole exhibits specific regioselectivity in its subsequent reactions. researchgate.netacs.org
Utilization as β-Acylvinyl Anion Equivalents
The allyllithium carbanion generated from 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole serves as a β-acylvinyl anion equivalent (-CH=CH-CHO). acs.org This synthetic utility is demonstrated by its reaction with various carbonyl compounds. In the presence of hexamethylphosphoramide (B148902) (HMPA), this allyllithium reacts exclusively at the carbon terminus bearing the chlorine atom (the CCl terminus) with both enolizable and non-enolizable aldehydes and ketones. researchgate.netfigshare.com This reaction proceeds to form 1-(2-oxiranylvinyl)benzotriazoles in good yields. researchgate.net
The subsequent acidic hydrolysis of these oxiranylvinylbenzotriazoles yields 4-hydroxyalk-2-en-1-one derivatives, effectively demonstrating the role of the parent compound as a masked β-acylvinyl anion. researchgate.netfigshare.com
| Carbonyl Compound | Product (1-(2-Oxiranylvinyl)benzotriazole derivative) | Yield (%) |
|---|---|---|
| Benzaldehyde | 1-[2-(3-Phenyloxiran-2-yl)vinyl]benzotriazole | 82 |
| 4-Chlorobenzaldehyde | 1-{2-[3-(4-Chlorophenyl)oxiran-2-yl]vinyl}benzotriazole | 79 |
| Cyclohexanone | 1-[2-(1-Oxaspiro[2.5]oct-2-yl)vinyl]benzotriazole | 75 |
| Acetophenone | 1-[2-(3-Methyl-3-phenyloxiran-2-yl)vinyl]benzotriazole | 68 |
| Propanal | 1-[2-(3-Ethyloxiran-2-yl)vinyl]benzotriazole | 61 |
Reductive Coupling Pathways
Allylic halides are known to undergo reductive coupling reactions in the presence of reducing metals, such as zinc or magnesium, or through transition metal-catalyzed processes. These reactions typically lead to the formation of a new carbon-carbon bond, resulting in dimerization of the allylic fragment. For this compound, such a reaction would be expected to produce a hexa-1,5-diene derivative substituted with benzotriazole groups. However, specific studies detailing the reductive coupling pathways for this particular compound are not prevalent in the literature.
Reactions at the Alkene Double Bond
The carbon-carbon double bond in this compound is a site of unsaturation, making it reactive towards electrophiles.
Electrophilic Additions
The alkene moiety can undergo electrophilic addition reactions. The reaction is expected to proceed via the formation of a carbocation intermediate, which is then attacked by a nucleophile. According to Markovnikov's rule, the electrophile (e.g., a proton from HBr) would add to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org
Studies on the addition of 1-chlorobenzotriazole (B28376) to various olefins have shown that the reaction proceeds via an electrophilic addition of Cl+, followed by a nucleophilic attack from the benzotriazole anion. rsc.org By analogy, the addition of an electrophile like Br2 to the double bond of this compound would likely proceed through a bridged bromonium ion intermediate. The subsequent backside attack by a bromide ion would result in a trans-addition product. The regioselectivity of this addition would be influenced by the electronic effects of the attached benzotriazolylmethyl and chloro substituents.
Radical Reactions
While specific studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the broader class of benzotriazole derivatives is known to participate in radical processes. Generally, the benzotriazole moiety can act as a radical precursor. Furthermore, some benzotriazole-containing compounds have been investigated for their ability to scavenge free radicals, suggesting a potential for interaction with radical species.
Transformations Involving the Benzotriazole Heterocycle
The benzotriazole ring system is a key player in the reactivity of this compound, participating in a variety of transformations that underscore its utility in organic synthesis.
The benzotriazolide anion is a well-established leaving group in organic chemistry, a property that is central to the synthetic applications of this compound. nih.gov This compound serves as a precursor to β-acylvinyl anion and dianion equivalents through lithiation, where the benzotriazole moiety is ultimately displaced.
In a key transformation, the allyllithium generated from 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole reacts with carbonyl compounds to form 1-(2-oxiranylvinyl)benzotriazoles. Subsequent acidic hydrolysis of these intermediates leads to the formation of 4-hydroxyalk-2-en-1-one derivatives, demonstrating the departure of the benzotriazole group to unveil the desired carbonyl functionality. acs.orgresearchgate.net This sequence highlights the role of the benzotriazole as a temporary activating group that is readily eliminated in the final step.
The versatility of the benzotriazole leaving group is further demonstrated in its reactions with various nucleophiles, although specific examples with the title compound are limited. In more general cases of N-substituted benzotriazoles, the benzotriazole group can be displaced by a range of nucleophiles, facilitating the introduction of diverse functional groups. nih.gov
Photoinitiated denitrogenation is a powerful method for the synthesis of various nitrogen-containing heterocycles from benzotriazole precursors. nih.gov Upon irradiation, 1-substituted benzotriazoles can extrude molecular nitrogen to generate a diradical intermediate. This reactive species can then undergo intramolecular cyclization or react with other molecules to form new heterocyclic systems. sci-hub.se
Specifically, the photolysis of 1-alkenylbenzotriazoles has been shown to be a viable route for the synthesis of indole (B1671886) scaffolds and other complex polycyclic structures. researchgate.netacs.org The reaction proceeds through a denitrogenative annulation, where the vinyl group participates in the cyclization process. While the general reactivity of 1-alkenylbenzotriazoles under photochemical conditions is established, specific studies on the photoinitiated denitrogenation of this compound to synthesize specific heterocycles have not been detailed in the available literature. The presence of the chlorine atom on the propenyl chain could potentially influence the reaction pathways and the nature of the resulting products.
Transition metal-catalyzed C-H functionalization of azoles has become a significant strategy for the synthesis of complex heterocyclic compounds. mdpi.com These reactions, often catalyzed by palladium, rhodium, or copper, allow for the direct formation of carbon-carbon bonds at the C-H positions of the azole ring.
While specific examples of metal-catalyzed C-H alkenylation or alkylation on this compound are not reported, the benzotriazole nucleus itself can participate in such transformations. For instance, palladium-catalyzed direct alkenylation of 2-benzyl-1,2,3-triazoles has been successfully demonstrated. nih.gov These methodologies provide a framework for potential future investigations into the C-H functionalization of the benzotriazole ring in the title compound. The electronic and steric properties of the 2-chloropropenyl substituent would likely influence the regioselectivity and efficiency of such coupling reactions.
Regioselectivity and Stereoselectivity in Chemical Transformations
The chemical transformations of this compound exhibit notable regioselectivity, particularly in its lithiation and subsequent reactions. The synthesis of the starting material itself, from the reaction of benzotriazole sodium salt with (1EZ)-1,3-dichloroprop-1-ene, yields both (Z)- and (E)-isomers, which can be separated by chromatography. acs.org
The lithiation of 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole with lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) generates an allyllithium species. This intermediate demonstrates high regioselectivity in its reactions with carbonyl compounds, with the attack occurring exclusively at the carbon atom bearing the chlorine (the CCl terminus). acs.orgresearchgate.net This selective reaction leads to the formation of 1-(2-oxiranylvinyl)benzotriazoles.
Interestingly, the regioselectivity can be reversed in subsequent transformations. The allyllithiums generated from these 1-(2-oxiranylvinyl)benzotriazoles react with electrophiles, such as alkyl iodides, exclusively at the carbon atom attached to the benzotriazole ring (the CBt terminus). acs.org This switch in regioselectivity provides a powerful tool for the controlled, stepwise functionalization of the molecule.
The table below summarizes the regioselective reactions of lithiated this compound and its derivatives.
| Reactant | Electrophile | Site of Reaction | Product Type | Reference |
|---|---|---|---|---|
| Lithiated 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole | Carbonyl Compounds | CCl terminus | 1-(2-Oxiranylvinyl)benzotriazoles | acs.org |
| Lithiated 1-(2-Oxiranylvinyl)benzotriazoles | Alkyl Iodides | CBt terminus | Substituted 1-(2-Oxiranylvinyl)benzotriazoles | acs.org |
While the existing literature provides clear evidence for regiocontrol, detailed studies on the stereoselectivity of these transformations, particularly concerning the creation of new chiral centers, are less prevalent for this specific compound.
Structural Elucidation and Conformational Analysis of 1 2 Chloroprop 2 En 1 Yl 1h 1,2,3 Benzotriazole and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.
¹H NMR: In the ¹H NMR spectrum of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole, the protons of the benzotriazole (B28993) ring are expected to appear as a complex multiplet system in the aromatic region, typically between δ 7.0 and 8.5 ppm. For the parent 1H-benzotriazole, signals are observed around 7.95 and 7.47 ppm in acetone. chemicalbook.com The protons of the 2-chloroprop-2-en-1-yl substituent would give rise to distinct signals. The methylene (B1212753) protons adjacent to the benzotriazole nitrogen would likely appear as a singlet or a multiplet, while the vinyl protons would be observed further downfield, with their chemical shifts influenced by the presence of the chlorine atom.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The benzotriazole ring carbons would exhibit signals in the aromatic region of the spectrum. The carbons of the 2-chloroprop-2-en-1-yl group would have characteristic chemical shifts; the carbon bearing the chlorine atom would be significantly deshielded. For comparison, in a related derivative, 2-(1H-benzo[d][1,2,3-triazol-1-yl)-2-chloro-N-(p-tolyl)acetamide, the -CHCl- carbon signal appears at 67.30 ppm. su.edu.ly
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. COSY spectra would reveal the coupling relationships between protons, while HSQC would correlate directly bonded proton and carbon atoms.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Benzotriazole H | 7.0 - 8.5 | Benzotriazole C | Aromatic Region |
| Methylene H | Varies | Methylene C | Varies |
| Vinyl H | Varies | Vinyl C | Varies |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and the double bond, and the C-N stretching of the triazole ring. The C-Cl stretching vibration would also be present, typically in the fingerprint region. The IR spectrum of the parent 1H-benzotriazole shows characteristic absorptions that can be used as a reference. chemicalbook.comnist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| C=C Stretch (Alkene) | ~1640-1680 |
| C-N Stretch | Varies |
| C-Cl Stretch | ~600-800 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of fragments such as the chloropropenyl side chain or the expulsion of N₂ from the triazole ring, a common fragmentation pathway for benzotriazoles. nist.govmassbank.jp The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzotriazole system, which contains a conjugated π-electron system. process-insights.com The presence of the chloropropenyl substituent may cause a slight shift in the absorption maxima compared to the parent benzotriazole. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 206 nm. researchgate.netrsc.org
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis Studies
Rotational Isomers and Energy Barriers
The rotation around the single bond between the nitrogen of the benzotriazole ring and the methylene carbon of the 2-chloroprop-2-en-1-yl group leads to the formation of different rotational isomers, also known as conformers. These conformers represent distinct energy minima on the potential energy surface of the molecule. The stability of these isomers is influenced by steric and electronic interactions between the substituent and the benzotriazole ring.
While specific experimental data on the rotational barriers of this compound are not extensively documented, computational studies on analogous systems, such as bi-1,2,3-triazole, provide insight into the conformational preferences and the energy required to interconvert between different isomers. ekb.eg Density Functional Theory (DFT) calculations are a powerful tool to map the potential energy surface and identify the most stable conformers and the transition states that separate them. ekb.eg
For instance, in a study of bi-1,2,3-triazole, multiple conformers were identified with varying dihedral angles between the two triazole rings. The energy barriers for rotation were found to be relatively low, suggesting that interconversion between conformers can occur at room temperature. ekb.eg A similar scenario can be expected for this compound, where different orientations of the 2-chloroprop-2-en-1-yl group relative to the benzotriazole ring would result in distinct conformers. The energy barriers between these conformers are determined by the steric hindrance and electrostatic interactions between the chlorine atom, the vinyl group, and the aromatic ring system.
Table 1: Illustrative Conformational Analysis Data from a DFT Study on a Related Bi-1,2,3-triazole System
| Isomer/Conformer | Relative Energy (kcal/mol) | Rotational Energy Barrier (kcal/mol) |
| Conformer A | 0.00 | 1.67 |
| Conformer B | 3.50 | - |
Note: This data is for a related bi-1,2,3-triazole system and is presented to illustrate the concept of rotational isomers and energy barriers. ekb.eg Specific values for this compound would require dedicated computational studies.
The presence of the bulky chlorine atom and the π-system of the double bond in the 2-chloroprop-2-en-1-yl substituent likely leads to a complex potential energy surface with several local minima corresponding to different stable conformations. The determination of the exact rotational energy barriers would necessitate detailed quantum chemical calculations.
Aromaticity of the Benzotriazole Ring System
The benzotriazole ring system is a bicyclic heteroaromatic compound. researchgate.netjocpr.com Its aromaticity is a consequence of the fusion of a benzene (B151609) ring with a 1,2,3-triazole ring. researchgate.net This fusion results in a delocalized π-electron system that extends over both rings, conferring significant thermodynamic stability to the molecule. researchgate.net The planarity of the benzotriazole ring is a key characteristic of its aromatic nature. sapub.org
The aromaticity of the benzotriazole moiety can be understood in the context of Hückel's rule. The bicyclic system contains 10 π-electrons (6 from the benzene ring and 4 from the triazole ring, including the lone pair from one of the nitrogen atoms that participates in the π-system), which satisfies the 4n+2 rule for aromaticity (with n=2). This delocalization of electrons results in averaged bond lengths within the rings, intermediate between single and double bonds, which is a hallmark of aromatic compounds.
Table 2: Key Features Contributing to the Aromaticity of the Benzotriazole Ring System
| Feature | Description |
| Planarity | The bicyclic ring system is essentially planar, allowing for effective overlap of p-orbitals. nih.gov |
| Cyclic Delocalization | A continuous ring of overlapping p-orbitals allows for the delocalization of π-electrons over the entire bicyclic system. |
| Hückel's Rule | The system contains 10 π-electrons, satisfying the 4n+2 rule for aromaticity. |
| Thermodynamic Stability | The delocalization of π-electrons leads to a lower overall energy and increased stability compared to a hypothetical non-aromatic analogue. researchgate.net |
Theoretical and Computational Studies on 1 2 Chloroprop 2 En 1 Yl 1h 1,2,3 Benzotriazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods can predict molecular geometries, energies, and a variety of electronic properties that govern a molecule's stability and reactivity.
Electronic Structure Analysis (e.g., Density Functional Theory (DFT), Ab Initio Methods)
The electronic structure of a molecule dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating these characteristics for benzotriazole (B28993) derivatives.
DFT has been successfully employed to study the adsorption of benzotriazole on copper surfaces, revealing that the molecule can either chemisorb in an upright orientation or physisorb with its plane nearly parallel to the surface. The chemisorption energies were calculated to be -0.60, -0.73, and -0.92 eV for Cu(111), Cu(100), and Cu(110) surfaces, respectively. This indicates that the nature of the interaction is dependent on the specific atomic arrangement of the copper surface.
Ab initio methods have been used to study the electronic structures and relative stabilities of N-substituted benzotriazoles. These studies have shown that the effects of a substituent on the benzotriazole ring system depend on its point of attachment. For instance, 2H-benzotriazoles appear to be stabilized by ring conjugation, whereas 1H-benzotriazoles are destabilized. nih.gov
For 1-(2-chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole, a DFT or ab initio study would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals and the distribution of electron density would provide insights into the molecule's polarity and reactive sites.
Table 1: Illustrative Geometrical Parameters of Benzotriazole Derivatives from Computational Studies
| Parameter | 1H-Benzotriazole (Illustrative) | 2H-Benzotriazole (Illustrative) |
| N1-N2 Bond Length (Å) | 1.35 | 1.32 |
| N2-N3 Bond Length (Å) | 1.35 | 1.32 |
| N1-C7a Bond Length (Å) | 1.38 | - |
| C-C Bond Lengths (Benzene Ring, Å) | 1.38-1.40 | 1.38-1.40 |
Note: This table presents generalized data for the parent benzotriazole to illustrate the type of information obtained from electronic structure calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
In studies of various benzotriazole derivatives, HOMO-LUMO analysis has been used to explain their behavior, for example, as corrosion inhibitors. The ability of these molecules to donate electrons to the metal surface (related to HOMO) and accept electrons from the metal (related to LUMO) is crucial for forming a protective layer. For a series of novel benzotriazinone carboxamides, which share structural similarities with substituted benzotriazoles, DFT calculations showed that compounds with smaller HOMO-LUMO energy gaps were more reactive, which correlated with their potential as enzyme inhibitors. mdpi.com
For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is expected to be located primarily on the benzotriazole ring, which is electron-rich. The LUMO might be distributed over the chloropropenyl group, particularly with the influence of the electronegative chlorine atom and the double bond.
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzotriazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) |
| Benzotriazole (Illustrative) | -6.5 | -0.5 | 6.0 |
| Substituted Benzotriazole A (Illustrative) | -6.2 | -0.8 | 5.4 |
| Substituted Benzotriazole B (Illustrative) | -6.8 | -0.3 | 6.5 |
Note: This table contains hypothetical data to illustrate the concept of HOMO-LUMO analysis and how it can be used to compare the reactivity of different derivatives.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.
Transition State Characterization and Energy Profiles
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in the rhodium-catalyzed allylation of benzotriazoles, DFT calculations were used to compute the Gibbs free energy profiles for both the N1 and N2 allylation pathways. This allowed for the identification of the rate-determining step and an explanation for the observed regioselectivity. The calculations revealed a kinetic preference for N1 allylation with one type of ligand, while another ligand favored N2 allylation.
A computational study of the reaction of this compound, for instance in a nucleophilic substitution reaction, would involve locating the transition state structure for the approach of the nucleophile and the departure of the chloride ion. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Computational Insights into Regioselectivity
Many reactions involving benzotriazole can lead to multiple products, and computational chemistry can be used to understand and predict this regioselectivity. The N-alkylation of benzotriazole, for example, can occur at either the N1 or N2 position.
Computational studies have shown that the regioselectivity of the rhodium-catalyzed coupling of benzotriazoles and allenes is determined by the strength of electrostatic interactions between the benzotriazole and the rhodium catalyst in the oxidative addition step. nih.gov Analysis of electrostatic potential maps and Hirshfeld charges revealed stabilizing interactions that favored the N2 pathway with a specific ligand. nih.gov Similarly, DFT calculations have been used to explain the N2-selectivity in the rhodium-catalyzed alkylation of benzotriazoles with diazo compounds, suggesting a nonclassical 1,3-H shift mechanism. nih.gov
For this compound, which is an N1-substituted isomer, computational studies could be used to compare the stability of the N1 and N2 isomers and to investigate the energy barriers for the isomerization process.
Tautomerism and Isomerism of Benzotriazole Derivatives
Benzotriazole exists in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of this equilibrium can be influenced by substitution, solvent, and temperature. Computational studies have been instrumental in understanding the relative stabilities of these tautomers.
Ab initio and semiempirical calculations have been performed to investigate the tautomeric equilibria of N-unsubstituted and N-substituted benzotriazoles. acs.org These studies generally find that the 1H-tautomer is more stable than the 2H-tautomer, although the energy difference is often small. Experimental NMR and theoretical GIAO (Gauge-Including Atomic Orbital) calculations have also been used to study the tautomerism of benzotriazole in solution, providing insights into the barrier to proton transfer. researchgate.net
For this compound, the substituent is fixed at the N1 position. However, computational studies could be used to determine the relative stability of this isomer compared to the corresponding N2-substituted isomer, 2-(2-chloroprop-2-en-1-yl)-2H-1,2,3-benzotriazole. Such calculations would provide valuable information about the thermodynamic landscape of the system and the likelihood of observing one isomer over the other under different conditions.
Molecular Dynamics Simulations (Potential relevance for reaction environments)
Molecular Dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of molecules and their interactions within a specific environment over time. While no specific MD simulation studies have been published for this compound, the application of this methodology to structurally similar benzotriazole derivatives provides valuable insights into its potential use for understanding the compound's behavior in various reaction environments.
MD simulations can model the intricate movements and conformational changes of this compound in different solvents, at various temperatures, and in the presence of other reactants or surfaces. This can be particularly relevant for predicting its reactivity, stability, and interaction mechanisms at a molecular level. For instance, simulations could elucidate the solvent shell structure around the molecule, identify key intermolecular interactions such as hydrogen bonding or van der Waals forces, and determine the orientation and accessibility of reactive sites like the chloropropenyl group and the nitrogen atoms of the benzotriazole ring.
In the context of reaction environments, MD simulations could be employed to study:
Solvation Effects: The behavior and stability of the compound can be significantly influenced by the surrounding solvent molecules. MD simulations can provide a detailed picture of the solvent organization around the solute, which can affect reaction rates and pathways.
Conformational Analysis: The flexibility of the 2-chloroprop-2-en-1-yl side chain allows for various spatial arrangements. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its reactivity.
Interaction with Surfaces: In applications such as corrosion inhibition, where benzotriazole derivatives are known to be effective, MD simulations can model the adsorption and orientation of the molecule on a metal surface. This can reveal the nature of the protective film formed and the key atoms involved in the binding.
Complex Formation: The simulations can model the interaction of this compound with other molecules, such as reactants, catalysts, or biological macromolecules. This can help in understanding the binding modes and energies, which is valuable for designing new synthetic routes or for applications in medicinal chemistry.
To illustrate the type of data that could be generated from such a simulation, a hypothetical analysis of the interaction between this compound and a model reactant in a solvent is presented in the table below.
Table 1: Hypothetical Interaction Energy Components from a Molecular Dynamics Simulation
| Interaction Pair | Van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Compound - Solvent (Water) | -25.3 | -45.8 | -71.1 |
| Compound - Model Reactant | -15.7 | -22.4 | -38.1 |
This table is illustrative and does not represent experimental data.
The data in such a table would be derived from averaging the interaction energies over the course of the simulation trajectory. The van der Waals energy component typically represents the short-range repulsive and long-range attractive forces, while the electrostatic energy component accounts for the Coulombic interactions between the partial charges on the atoms of the interacting molecules. A negative total interaction energy suggests a favorable interaction.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for Novel Heterocyclic Compounds
The compound is a key starting material for the synthesis of several classes of heterocyclic molecules, leveraging the reactivity of its allylic and vinyl chloride functionalities.
Synthesis of Fused Ring Systems
While the benzotriazole (B28993) group is often employed in methodologies leading to fused heterocyclic systems, current research literature does not extensively detail the specific application of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole or its immediate derivatives as a direct precursor for the synthesis of fused ring compounds. Methodologies for creating fused triazoles typically involve different pathways, such as intramolecular cycloadditions or palladium-catalyzed reactions on specifically functionalized precursors. rsc.orgmdpi.com
Preparation of Oxirane Derivatives
A significant application of this compound is in the synthesis of 1-(2-oxiranylvinyl)benzotriazoles. researchgate.netacs.org This transformation is achieved by first treating the parent compound with a strong base, such as lithium diisopropylamide (LDA), in the presence of hexamethylphosphoramide (B148902) (HMPA). This process generates a highly reactive allyllithium species. researchgate.netacs.org This anion reacts regiospecifically with a variety of carbonyl compounds, including both enolizable and non-enolizable aldehydes and ketones. The reaction proceeds solely at the carbon atom bearing the chlorine (the CCl terminus), leading to the formation of the corresponding oxirane ring in good yields. researchgate.netacs.org
This method provides a direct route to highly functionalized vinyl oxiranes, which are themselves valuable intermediates for further synthetic elaborations. The reaction's efficiency with a range of carbonyl substrates underscores its utility. acs.org
| Carbonyl Reactant | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 1-[trans-2-(Phenyl)oxiranylvinyl]-1H-benzotriazole | 78 |
| p-Anisaldehyde | 1-[trans-2-(4-Methoxyphenyl)oxiranylvinyl]-1H-benzotriazole | 82 |
| Cyclohexanecarboxaldehyde | 1-[trans-2-(Cyclohexyl)oxiranylvinyl]-1H-benzotriazole | 72 |
| Benzophenone | 1-[2-(Diphenyl)oxiranylvinyl]-1H-benzotriazole | 75 |
| Cyclohexanone | 1-[2-(1-Hydroxycyclohexyl)vinyl]-1H-benzotriazole derivative leading to spiro-oxirane | 61 |
| Acetophenone | 1-[2-(Methylphenyl)oxiranylvinyl]-1H-benzotriazole | 65 |
Access to Furan (B31954) Derivatives
The oxirane derivatives synthesized from this compound can be further transformed into other heterocyclic systems. Specifically, acidic hydrolysis of these (oxiranylvinyl)benzotriazoles provides a pathway to furan derivatives. acs.orgfigshare.com This subsequent reaction demonstrates the role of the title compound as a linchpin in multi-step syntheses, where the initial product is not the final target but a key intermediate. The hydrolysis effectively rearranges and cyclizes the molecule, leading to the formation of the five-membered furan ring system. acs.org
Applications in Organic Synthesis Methodologies
Beyond serving as a precursor, the compound is instrumental in the development of broader synthetic strategies, particularly those involving polarity reversal (umpolung) and the formation of carbon-carbon bonds.
Development of Stereoselective Transformations
The reactions involving the lithiated anion of this compound create new chiral centers. However, the existing body of research primarily focuses on the regioselectivity of the anion's attack on electrophiles—specifically, the preferential reaction at the chlorinated carbon atom. acs.org While geometric (E/Z) isomers of the parent compound are separable, the development of methodologies to control the stereochemistry (enantioselectivity or diastereoselectivity) of the subsequent reactions is not a central theme in the available literature.
Utility as a Synthon for Carbonyl Equivalents
One of the most powerful applications of this compound is its function as a synthon for β-acylvinyl anions. researchgate.netacs.org In standard organic reactions, the carbon atom beta to a carbonyl group is electrophilic. However, by using the benzotriazole methodology, this polarity is inverted.
The process involves the deprotonation of the parent compound to form the nucleophilic allyllithium species. This anion is conceptually equivalent to a ⁻CH=CHCHO (β-acylvinyl anion) or ⁻COCH=CH⁻ (β-acylvinyl dianion) synthon. acs.org After this anion reacts with an electrophile (such as a carbonyl compound to form the oxiranes discussed in section 6.1.2), the benzotriazole group can be removed. Acidic hydrolysis of the resulting intermediates not only can lead to furans but also yields α,β-unsaturated carbonyl compounds like 4-hydroxyalk-2-en-1-ones. acs.org This unmasking of the carbonyl functionality in the final step is the hallmark of a successful synthon, effectively delivering a complex carbonyl-containing fragment that would be difficult to access through conventional routes.
Potential for Functional Material Precursors (Excluding specific properties or clinical uses)
The presence of a reactive double bond in the 2-chloroprop-2-en-1-yl group suggests that this compound can serve as a monomer for polymerization, leading to the formation of functional polymers. Benzotriazole-containing polymers are of significant interest in materials science. mdpi.comresearchgate.net The benzotriazole moiety is known to impart desirable characteristics to polymeric materials, such as enhanced thermal stability and UV absorption capabilities. gsconlinepress.comresearchgate.net
The synthesis and polymerization of other vinyl-substituted benzotriazole derivatives have been successfully demonstrated. researchgate.net For instance, 2-(2-Hydroxy-5-vinylphenyl)-2H-benzotriazole has been homopolymerized and copolymerized with other common monomers like styrene (B11656) and methyl methacrylate. researchgate.net This precedent strongly supports the potential of this compound to undergo similar polymerization reactions.
The polymerization of this monomer could lead to polymers with a backbone decorated with benzotriazole and chloro-allyl side chains. These side chains could be further modified post-polymerization to introduce a variety of functional groups, allowing for the fine-tuning of the material's characteristics for specific applications. The general versatility of benzotriazole derivatives in creating advanced materials further supports this potential. researchgate.netnbinno.com
The following table outlines the potential for polymerization based on analogous vinyl benzotriazole monomers. researchgate.net
| Monomer Type | Polymerization Method | Potential Polymer Type |
| Vinyl Benzotriazole Derivatives | Free Radical Polymerization | Homopolymers and Copolymers |
The resulting polymers, bearing the benzotriazole unit, could be explored as precursors for advanced materials. The inherent properties of the benzotriazole ring system suggest that such materials could find utility in various technological fields without delving into specific clinical applications.
Future Research Directions and Unexplored Avenues for 1 2 Chloroprop 2 En 1 Yl 1h 1,2,3 Benzotriazole
Development of Novel and More Efficient Synthetic Routes
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole and its analogs is a cornerstone for its further investigation and application. While classical synthetic methods exist, future research should be directed towards the development of more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches: A significant area for future work lies in the adoption of green chemistry principles for the synthesis of the title compound. scholarsresearchlibrary.com This includes the exploration of solvent-free reaction conditions, the use of microwave irradiation or ultrasonication to accelerate reaction times and improve yields, and the employment of phase transfer catalysis. scholarsresearchlibrary.com The goal would be to minimize the use of hazardous reagents and solvents, thereby reducing the environmental impact of the synthesis. scholarsresearchlibrary.comrsc.org
Catalytic Methods: The development of catalytic methods for the synthesis of this compound is a highly desirable avenue. This could involve the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions. Catalytic approaches often offer higher efficiency, selectivity, and atom economy compared to stoichiometric methods.
Flow Chemistry Synthesis: Continuous flow chemistry presents an opportunity for the scalable and safe synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This approach would be particularly beneficial for optimizing the synthesis on a larger scale for potential industrial applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, shorter reaction times, higher yields. scholarsresearchlibrary.com | Solvent-free conditions, microwave/ultrasound assistance, phase transfer catalysis. scholarsresearchlibrary.com |
| Catalytic Methods | High efficiency, selectivity, and atom economy. | Development of novel transition metal and organocatalysts. |
| Flow Chemistry | Scalability, safety, precise reaction control. | Optimization of reaction parameters in continuous flow reactors. |
Exploration of Unconventional Reactivity Modes and Catalytic Transformations
The unique structural features of this compound, namely the benzotriazole (B28993) moiety and the 2-chloropropenyl group, suggest a rich and largely unexplored reactivity profile.
Cross-Coupling Reactions: The chloro-alkene functionality is a prime handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. jocpr.com Future research could focus on systematically exploring these reactions to synthesize a diverse library of novel benzotriazole derivatives with tailored electronic and steric properties.
Cycloaddition Reactions: The double bond in the 2-chloropropenyl group can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. researchgate.net This could lead to the formation of complex polycyclic structures containing the benzotriazole motif, which may exhibit interesting biological activities.
Benzotriazole as a Leaving Group: The benzotriazole moiety is known to be a good leaving group in various nucleophilic substitution reactions. nih.gov Investigating the displacement of the benzotriazolyl group by a range of nucleophiles could provide access to a wide variety of functionalized 2-chloropropenyl compounds.
Catalytic Asymmetric Transformations: The development of catalytic asymmetric transformations utilizing this compound as a substrate is a challenging yet highly rewarding area. This could involve enantioselective additions to the double bond or asymmetric allylic substitutions.
Advanced Spectroscopic and Structural Investigations for Elucidating Dynamics
A deeper understanding of the structural and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications.
Multinuclear NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used for characterization, advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the conformational preferences and through-space interactions within the molecule.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation, bond lengths, and bond angles. nih.gov This data is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.
Vibrational Spectroscopy (IR and Raman): A detailed analysis of the vibrational spectra (Infrared and Raman) of the compound, supported by theoretical calculations, can provide a comprehensive understanding of its vibrational modes and how they are influenced by its molecular structure and environment. gsconlinepress.com
UV-Visible Spectroscopy: Investigating the electronic transitions using UV-Vis spectroscopy can provide information about the chromophoric parts of the molecule and how its electronic structure is affected by substitution or environmental factors. process-insights.com
| Spectroscopic Technique | Information Gained | Future Research Direction |
| Advanced NMR | Conformational analysis, through-space interactions. | Detailed 2D NMR studies and variable temperature experiments. |
| X-ray Crystallography | Solid-state structure, intermolecular interactions. nih.gov | Crystallization and structure determination. |
| Vibrational Spectroscopy | Vibrational modes, structural information. gsconlinepress.com | In-depth analysis with theoretical calculations. |
| UV-Visible Spectroscopy | Electronic transitions, chromophore analysis. process-insights.com | Solvatochromism and substituent effect studies. |
Deeper Computational Modeling of Complex Reaction Pathways
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, transition states, and the electronic properties of molecules.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the geometric and electronic structure of this compound, as well as to investigate the reaction mechanisms of its various transformations. researchgate.net This can help in understanding the regioselectivity and stereoselectivity observed in its reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in solution and its interactions with solvent molecules. researchgate.net This can provide a more realistic picture of its behavior in a reaction medium.
Prediction of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR and Raman frequencies, and UV-Vis absorption spectra. researchgate.net Comparing these predicted properties with experimental data can help in validating the computational models and in the assignment of experimental spectra.
Integration into Sustainable and Atom-Economical Chemical Processes
A key goal of modern chemistry is the development of sustainable and atom-economical processes that minimize waste and maximize the incorporation of all starting materials into the final product.
Atom Economy: Future synthetic strategies involving this compound should be designed with the principle of atom economy in mind. This favors addition and rearrangement reactions over substitution and elimination reactions, which generate byproducts.
Use as a Building Block in Green Synthesis: The versatile reactivity of this compound makes it an attractive building block for the synthesis of more complex molecules under green conditions. Research could focus on its application in multicomponent reactions or tandem catalytic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
